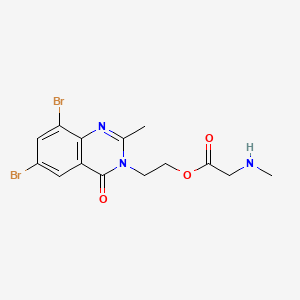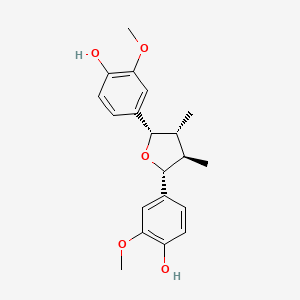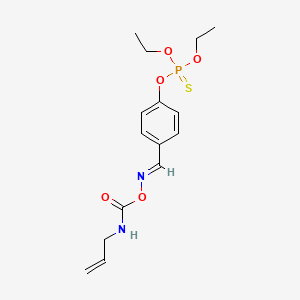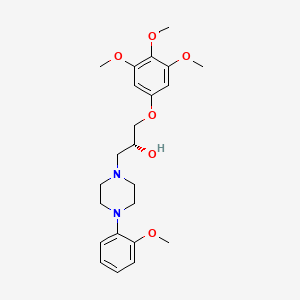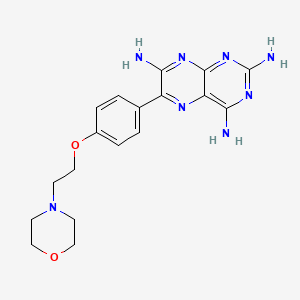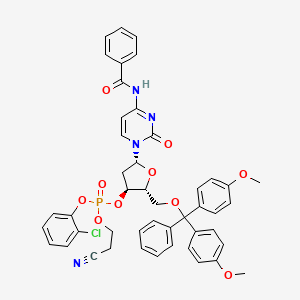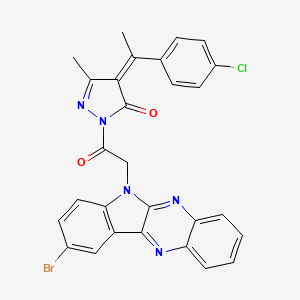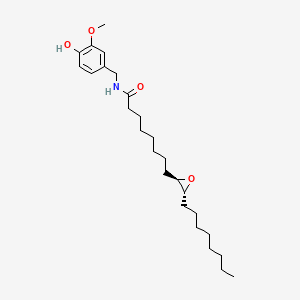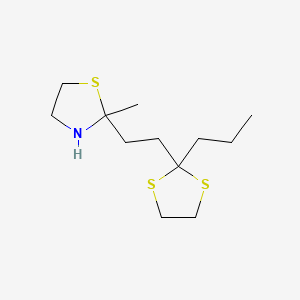
2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid is an organic compound with a complex structure. It is primarily used in the dye industry as a synthetic intermediate and has applications in various fields such as photochemistry, laser printing, and polymer materials .
Vorbereitungsmethoden
The synthesis of 2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves several steps. The process typically starts with the reaction of nitrobenzenesulfonic acid with methyl compounds to form nitro intermediates. These intermediates then undergo nucleophilic substitution with dibutylamine to yield the final product . The industrial production of this compound requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
Analyse Chemischer Reaktionen
2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in the development of fluorescent markers and probes for biological imaging.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group allows it to form strong interactions with proteins, potentially inhibiting their function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,5-Dichloro-4-(4-((5-((ethylphenylamino)sulphonyl)-o-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
4-Methylbenzenesulfonic acid: Used in similar applications but lacks the azo and pyrazole groups, limiting its versatility.
Thiazole derivatives: These compounds share some biological activities but differ in their core structure and specific applications.
Eigenschaften
CAS-Nummer |
85455-44-3 |
|---|---|
Molekularformel |
C25H23Cl2N5O6S2 |
Molekulargewicht |
624.5 g/mol |
IUPAC-Name |
2,5-dichloro-4-[4-[[5-[ethyl(phenyl)sulfamoyl]-2-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C25H23Cl2N5O6S2/c1-4-31(17-8-6-5-7-9-17)39(34,35)18-11-10-15(2)21(12-18)28-29-24-16(3)30-32(25(24)33)22-13-20(27)23(14-19(22)26)40(36,37)38/h5-14,24H,4H2,1-3H3,(H,36,37,38) |
InChI-Schlüssel |
LRFMSUFPOLRTGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)C)N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


